molecular formula C13H16F2N2O2 B248184 N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

Katalognummer B248184
Molekulargewicht: 270.27 g/mol
InChI-Schlüssel: OGESKGJEFRPLNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide, also known as DFP-10825, is a potent inhibitor of the protein kinase C (PKC) family. PKC plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of PKC has been considered as a potential therapeutic strategy for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Wirkmechanismus

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide exerts its anti-cancer effects by inhibiting the activity of PKC, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, leading to the dysregulation of these processes. Therefore, the inhibition of PKC by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can restore the normal cellular functions and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. In addition, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes, indicating its potential use as an anti-diabetic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its high potency and selectivity for PKC inhibition. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide is its relatively complex synthesis process, which may limit its availability for research purposes.

Zukünftige Richtungen

Future research on N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide should focus on its potential therapeutic applications in various diseases, including cancer and diabetes. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may facilitate its use in lab experiments and clinical trials. Finally, the identification of the downstream targets of PKC inhibition by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may provide insights into the underlying mechanisms of its anti-cancer and anti-diabetic effects.

Synthesemethoden

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of 3,4-difluorobenzoyl chloride with morpholine to form 3,4-difluoro-N-morpholinobenzamide. This intermediate is then reacted with 3-bromopropionyl chloride to obtain the final product, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential use as an adjuvant therapy.

Eigenschaften

Produktname

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

Molekularformel

C13H16F2N2O2

Molekulargewicht

270.27 g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H16F2N2O2/c14-11-2-1-10(9-12(11)15)16-13(18)3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18)

InChI-Schlüssel

OGESKGJEFRPLNK-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F

Kanonische SMILES

C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.